Cas no 7167-77-3 (4-methyl-2-(pyrrolidin-2-yl)phenol)
4-methyl-2-(pyrrolidin-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-2-(pyrrolidin-2-yl)phenol
- Phenol, 4-methyl-2-(2-pyrrolidinyl)-
- 7167-77-3
- EN300-1856929
- AKOS000163504
-
- Inchi: 1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3
- InChI Key: HBYNUSHKOCJMGC-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C1CCCN1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.3Ų
4-methyl-2-(pyrrolidin-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856929-1g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-5g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-10g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-0.05g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-0.1g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-0.25g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-0.5g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-1.0g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1856929-2.5g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1856929-5.0g |
4-methyl-2-(pyrrolidin-2-yl)phenol |
7167-77-3 | 5g |
$2525.0 | 2023-06-02 |
4-methyl-2-(pyrrolidin-2-yl)phenol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-methyl-2-(pyrrolidin-2-yl)phenol
Chemical Profile of 4-methyl-2-(pyrrolidin-2-yl)phenol (CAS No. 7167-77-3)
4-methyl-2-(pyrrolidin-2-yl)phenol, identified by its Chemical Abstracts Service (CAS) number 7167-77-3, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a phenolic group attached to a pyrrolidine ring with a methyl substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and heterocyclic moieties makes it an intriguing candidate for further investigation in drug discovery and molecular chemistry.
The compound’s structure consists of a benzene ring substituted at the 4-position with a methyl group and at the 2-position with a pyrrolidin-2-yl moiety. This arrangement imparts unique electronic and steric properties, which can influence its interactions with biological targets. The phenolic hydroxyl group is particularly noteworthy, as it serves as a potential site for hydrogen bonding and redox reactions, making the compound a valuable scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in pyrrolidine-containing derivatives due to their role in modulating various biological pathways. Studies have demonstrated that compounds incorporating the pyrrolidine scaffold can exhibit properties such as receptor binding affinity, enzyme inhibition, and anti-inflammatory effects. The addition of a phenolic group to this core structure may enhance these properties by introducing additional functionalization opportunities.
4-methyl-2-(pyrrolidin-2-yl)phenol has been explored in several contexts, including its potential as an intermediate in synthesizing more complex molecules. Its versatility allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, researchers have investigated its utility in developing novel ligands for neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in neurological disorders.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The combination of a methyl-substituted phenol and a pyrrolidine ring creates a framework that can interact with biological targets in multiple ways. This dual functionality has led to its examination in preclinical studies aimed at identifying new therapeutic agents. The compound’s ability to cross the blood-brain barrier has also been a focus of interest, as it could facilitate the development of treatments for central nervous system disorders.
The synthesis of 4-methyl-2-(pyrrolidin-2-yl)phenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advances in synthetic methodologies have enabled more efficient production methods, making it feasible to conduct large-scale studies and commercial applications.
In the context of drug discovery, 4-methyl-2-(pyrrolidin-2-yl)phenol serves as a building block for more sophisticated molecules. Its structural features allow for derivatization into libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency or selectivity against specific targets. This approach has been instrumental in accelerating the discovery process for new drugs.
The pharmacological profile of this compound is still under active investigation. Preliminary studies suggest that it may exhibit properties such as antioxidant activity, which could be beneficial in conditions involving oxidative stress. Additionally, its interaction with metal ions has been explored, as metal chelation is another strategy employed in drug development to modulate biological pathways.
The chemical stability of 4-methyl-2-(pyrrolidin-2-yl)phenol is another critical factor that influences its practicality in pharmaceutical applications. Factors such as solubility, thermal stability, and shelf life must be carefully evaluated to ensure its suitability for formulation into drug products. Collaborative efforts between chemists and pharmacologists are essential to address these challenges and translate promising findings into viable therapeutic options.
The regulatory landscape also plays a significant role in the development and commercialization of compounds like 4-methyl-2-(pyrrolidin-2-yl)phenol. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is necessary for clinical trials and market approval. These regulations ensure that compounds are safe and effective before they reach patients.
In conclusion, 4-methyl-2-(pyrrolidin-2-yl)phenol (CAS No. 7167-77-3) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation across multiple domains—such as synthesis, drug discovery, and pharmacological evaluation—underscores its importance as a chemical entity with far-reaching implications for medicine and biotechnology.
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